molecular formula C8H16N2O2 B13008172 N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide

N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide

Cat. No.: B13008172
M. Wt: 172.22 g/mol
InChI Key: LRLGPCYJIBCVLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide typically involves the reaction of oxetane derivatives with dimethylamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and may require catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The oxetane ring is particularly reactive and can undergo ring-opening reactions, which play a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring enhances the compound’s reactivity and stability, making it a valuable building block in synthetic chemistry and a potential candidate for drug development .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N,N-dimethyl-2-(oxetan-3-ylamino)propanamide

InChI

InChI=1S/C8H16N2O2/c1-6(8(11)10(2)3)9-7-4-12-5-7/h6-7,9H,4-5H2,1-3H3

InChI Key

LRLGPCYJIBCVLR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)NC1COC1

Origin of Product

United States

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